(3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone
CAS No.:
Cat. No.: VC16261682
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H12O3 |
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Molecular Weight | 156.18 g/mol |
IUPAC Name | 3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |
Standard InChI | InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2 |
Standard InChI Key | ZCBQZDMJIVJQLX-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CCOC2CC1=O)O |
Introduction
Structural Characteristics and Stereochemical Complexity
Core Architecture and Functional Groups
(3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone features a bicyclic framework comprising a benzofuranone system fused to a partially hydrogenated cyclohexane ring. The 3a-hydroxyl group occupies an axial position relative to the fused ring system, conferring distinct stereoelectronic properties . Key structural parameters include:
Property | Value | Source |
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Molecular formula | PubChem | |
Molecular weight | 156.18 g/mol | PubChem |
XLogP3 | -0.7 | PubChem |
Hydrogen bond donors | 1 | PubChem |
Hydrogen bond acceptors | 3 | PubChem |
Rotatable bonds | 0 | PubChem |
The rigid bicyclic system and stereospecific hydroxylation limit conformational flexibility, influencing its reactivity and interactions with biological targets .
Spectroscopic and Computational Characterization
Nuclear magnetic resonance (NMR) studies of Cleroindicin C reveal distinct signals for the hydroxyl-bearing methine proton ( 3.82 ppm, d, J = 4.5 Hz) and the carbonyl group ( 208.5 ppm in NMR) . Density functional theory (DFT) calculations corroborate the stability of the (3aR,7aS) configuration, with intramolecular hydrogen bonding between the 3a-OH and the carbonyl oxygen contributing to its conformational rigidity .
Natural Occurrence and Phytochemical Context
Isolation from Clerodendrum indicum
Cleroindicin C was first isolated in 1997 from the aerial parts of Clerodendrum indicum (Lamiaceae), a plant traditionally used in Southeast Asian medicine . It co-occurs with structurally related analogues (Cleroindicins A–F), suggesting a common biosynthetic origin via the mevalonate pathway . The compound’s isolation involved sequential solvent extraction (hexane, ethyl acetate) followed by silica gel chromatography, yielding an oily substance with ≥95% purity .
Ecological and Biosynthetic Considerations
The production of Cleroindicin C in Clerodendrum species is hypothesized to serve ecological roles, potentially acting as an antifungal or insect deterrent agent . Biosynthetically, it likely arises from cyclization of a monoterpene precursor, with subsequent oxidation and stereospecific hydroxylation steps .
Synthetic Approaches and Modifications
Total Synthesis Challenges
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Intramolecular aldol condensation: Cyclization of keto-aldehydes under acidic conditions.
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Epoxide ring-opening: Stereoselective hydroxylation of epoxide intermediates .
Semi-Synthetic Derivatives
Modification of the 3a-hydroxyl group has yielded analogues with enhanced solubility or bioactivity. For example, acetylation of the hydroxyl group produces a more lipophilic derivative, while glycosylation introduces polar moieties .
Physicochemical Properties and Stability
Solubility and Partitioning
Cleroindicin C exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar organic solvents (e.g., ethanol, dimethyl sulfoxide) . Its calculated partition coefficient (XLogP3 = -0.7) suggests moderate hydrophilicity, consistent with the presence of hydroxyl and carbonyl groups .
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) reveals a decomposition temperature of 187°C, indicating moderate thermal stability . The compound is susceptible to oxidative degradation at the furanone ring, necessitating storage under inert atmospheres at -20°C .
Applications in Chemical and Pharmaceutical Research
As a Chiral Building Block
The stereochemical complexity of Cleroindicin C makes it a valuable template for synthesizing enantiomerically pure compounds. Its rigid core has been utilized in asymmetric catalysis and natural product synthesis .
Drug Discovery Scaffold
Ongoing efforts aim to optimize Cleroindicin C’s pharmacokinetic profile through prodrug strategies or nanoformulation. Encapsulation in liposomes improves aqueous solubility by 12-fold, enhancing bioavailability .
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